molecular formula C18H19N5OS B2714713 2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone CAS No. 483293-67-0

2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone

Cat. No. B2714713
CAS RN: 483293-67-0
M. Wt: 353.44
InChI Key: KCRSKQSIVRMMAL-UHFFFAOYSA-N
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Description

2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone, also known as PDP, is a small molecule that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Anticancer Activity

Phenylpyrazolo[3,4-d]pyrimidine is known to possess potent anticancer activity . It has been used in the development of novel anticancer agents . Some of these compounds have shown potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays .

Multitarget Enzyme Inhibition

These compounds have been found to inhibit multiple essential cancer targets such as EGFR WT, EGFR T790M, VGFR2, and Top-II . This multitarget enzyme inhibition is supported by docking studies .

Antiparasitic Activity

Phenylpyrazolo[3,4-d]pyrimidine is also known for its antiparasitic activity . This makes it a potential candidate for the development of new antiparasitic drugs.

Antifungal Activity

There is an urgent need to develop novel fungicides with low toxicity and high efficiency . Phenylpyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their fungicidal activities .

Antimicrobial Activity

In addition to its antifungal and antiparasitic activities, Phenylpyrazolo[3,4-d]pyrimidine also possesses antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.

VEGFR-2 Inhibition

Some of the most potent cytotoxic derivatives of Phenylpyrazolo[3,4-d]pyrimidine have been studied for their VEGFR-2 inhibitory activity . This could potentially explain the mechanism of action of these substances .

Antiangiogenic Activity

In addition to its VEGFR-2 inhibitory activity, Phenylpyrazolo[3,4-d]pyrimidine derivatives have also shown antiangiogenic activity . This could potentially make them useful in the treatment of diseases where angiogenesis plays a key role, such as cancer .

Apoptosis Induction

One of the compounds enhanced apoptosis in MCF-7 cancer cells and is promising as a novel multi pyrazolopyrimidine-based lead compound for the identification of new anticancer medicines that target the EGFR/VGFR2 enzymes .

Future Directions

The future directions for “2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone” and related compounds could involve further investigations into their potential pharmacological activities . For instance, they could be explored for their potential as antiviral, antimicrobial, antitumor agents, and others .

properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-16(22-9-5-2-6-10-22)12-25-18-15-11-21-23(17(15)19-13-20-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRSKQSIVRMMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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